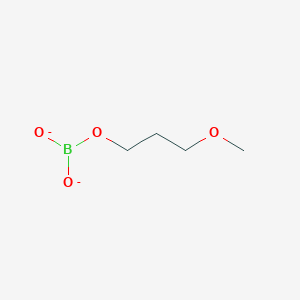![molecular formula C47H48O6 B14250304 4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) CAS No. 231280-30-1](/img/structure/B14250304.png)
4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple phenolic groups, which contribute to its reactivity and functionality in different chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) typically involves the condensation of 2,5-dimethylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of methylene bridges between the phenolic units, resulting in the final product. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its stability and reactivity
作用機序
The mechanism of action of 4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in preventing cellular damage and inflammation. Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(2,6-diethylaniline): Known for its use in the production of polyurethanes and epoxy resins.
4,4’-Methylenebis(3-chloro-2,6-diethylaniline): Utilized as a curing agent for epoxies and a precursor for polyamides.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Commonly used as an antioxidant in rubber and plastic industries.
Uniqueness
Its unique structure allows for diverse chemical modifications and functionalizations, making it a versatile compound in various scientific and industrial fields .
特性
CAS番号 |
231280-30-1 |
|---|---|
分子式 |
C47H48O6 |
分子量 |
708.9 g/mol |
IUPAC名 |
4-[[5-[[3-[bis(4-hydroxy-2,5-dimethylphenyl)methyl]-4-hydroxyphenyl]methyl]-2-hydroxyphenyl]-(4-hydroxy-2,5-dimethylphenyl)methyl]-2,5-dimethylphenol |
InChI |
InChI=1S/C47H48O6/c1-24-17-42(50)28(5)13-34(24)46(35-14-29(6)43(51)18-25(35)2)38-22-32(9-11-40(38)48)21-33-10-12-41(49)39(23-33)47(36-15-30(7)44(52)19-26(36)3)37-16-31(8)45(53)20-27(37)4/h9-20,22-23,46-53H,21H2,1-8H3 |
InChIキー |
KYUYNUHTQHRYGN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1O)C)C(C2=C(C=C(C(=C2)C)O)C)C3=C(C=CC(=C3)CC4=CC(=C(C=C4)O)C(C5=C(C=C(C(=C5)C)O)C)C6=C(C=C(C(=C6)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


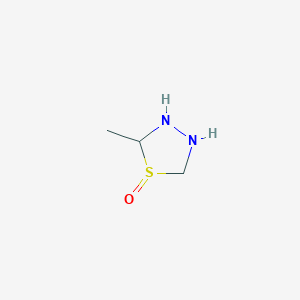
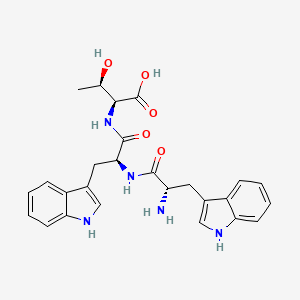
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
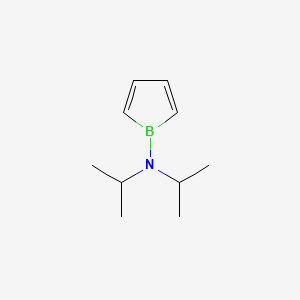
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
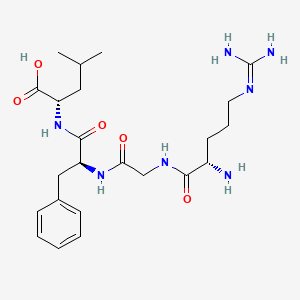


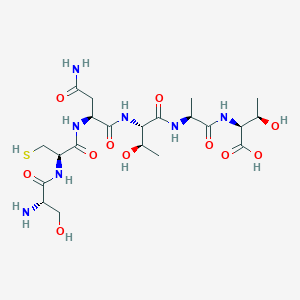
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)

![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
